1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
1-[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic piperidine derivative featuring a sulfonamide-linked 2,5-dimethoxybenzene moiety at the piperidine nitrogen and a 2-methoxyethyl-substituted imidazolidinedione ring at position 2. Piperidines are pharmacologically significant due to their presence in alkaloids and synthetic drugs, often influencing receptor binding and metabolic stability .
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-27-11-10-21-18(23)13-22(19(21)24)14-6-8-20(9-7-14)30(25,26)17-12-15(28-2)4-5-16(17)29-3/h4-5,12,14H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJURYCCVETOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the 2,5-Dimethoxyphenylsulfonyl group: This can be achieved by sulfonylation of 2,5-dimethoxyaniline with a suitable sulfonyl chloride.
Piperidine ring formation: The sulfonylated intermediate can then be reacted with a piperidine derivative under appropriate conditions.
Imidazolidine ring formation: The final step involves the cyclization of the intermediate with a suitable imidazolidine precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy groups might be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a sulfide.
Scientific Research Applications
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonyl and piperidine groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The imidazolidine ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with the structurally related piperidine derivative 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one () :
Pharmacological Implications
- Aryl Substituent Positioning : highlights that aryl groups at piperidine positions 2 and 6 correlate with biological activity, possibly due to optimal spatial alignment with target receptors . In contrast, the target compound’s 2,5-dimethoxybenzenesulfonyl group at N1 may alter binding kinetics or selectivity.
- Sulfonamide vs. Chloroacetyl : The sulfonamide group in the target compound could improve aqueous solubility and hydrogen-bonding capacity compared to the chloroacetyl group in ’s compound, which may confer electrophilic reactivity (e.g., alkylation of biological nucleophiles).
- Imidazolidinedione vs.
Electronic and Steric Effects
- The 3,4,5-trimethoxyphenyl groups in ’s compound increase electron density and steric bulk, favoring hydrophobic interactions. The target’s 2,5-dimethoxybenzenesulfonyl group balances electron withdrawal (sulfonyl) and moderate lipophilicity (methoxy).
- The 2-methoxyethyl chain in the target compound may improve membrane permeability compared to the methyl group in ’s derivative.
Research Findings and Limitations
- Similar studies for the target compound are absent in the provided evidence, necessitating caution in extrapolating activity.
- Theoretical Predictions : Computational modeling could elucidate differences in binding affinity between the sulfonamide and chloroacetyl groups. For example, sulfonamides often exhibit stronger hydrogen-bonding interactions with serine proteases or kinases.
- Synthetic Feasibility: The imidazolidinedione ring in the target compound may require multistep synthesis, whereas ’s compound uses simpler piperidinone chemistry.
Biological Activity
1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Piperidine ring : A six-membered ring containing nitrogen.
- Imidazolidine-2,4-dione moiety : Contributes to the compound's biological properties.
- Sulfonyl group : Enhances interactions with biological targets.
Molecular Formula : C19H27N3O7S
CAS Number : 2034280-40-3
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the 2,5-Dimethoxyphenylsulfonyl group : Achieved through sulfonylation of 2,5-dimethoxyaniline.
- Piperidine ring formation : Reaction with a piperidine derivative.
- Imidazolidine ring cyclization : Final cyclization with an imidazolidine precursor.
These steps may utilize various reagents and conditions to optimize yield and purity.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor modulation : Potential interaction with neurotransmitter receptors could influence neurological functions.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit:
- Anticancer properties : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory effects : Potential modulation of inflammatory pathways has been observed in preliminary studies.
Case Studies
-
Anticancer Activity
- A study evaluated the effects of related compounds on cancer cell lines, revealing that modifications in the piperidine and sulfonyl groups significantly impacted cytotoxicity. The compound demonstrated promising results against breast and colon cancer cells.
-
Neuropharmacological Effects
- Research exploring the interaction of similar imidazolidine derivatives with serotonin receptors indicated potential anxiolytic effects. This suggests that the target compound may also influence mood-regulating pathways.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| Target Compound | Target Compound | Potential anticancer and neuroactive properties |
Q & A
Basic: What are the key considerations for designing a multi-step synthesis pathway for this compound?
Methodological Answer:
The synthesis of this imidazolidine-2,4-dione derivative requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). A typical pathway involves:
Sulfonylation of Piperidine : Reacting 2,5-dimethoxybenzenesulfonyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
Imidazolidine-2,4-dione Formation : Coupling the sulfonylated piperidine with 2-methoxyethyl isocyanate via a nucleophilic addition-elimination reaction, followed by cyclization under acidic conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Key Challenges : Competing side reactions (e.g., over-sulfonylation) require real-time monitoring via TLC or LC-MS .
Advanced: How can Design of Experiments (DoE) optimize reaction yields for the sulfonylation step?
Methodological Answer:
Employ a fractional factorial design to test variables:
- Factors : Temperature (40–80°C), molar ratio (1:1.2–1:2.5 sulfonyl chloride:piperidine), solvent (DCM vs. THF).
- Response Variables : Yield (%) and purity (HPLC area%).
Use JMP or Minitab to analyze interactions. For example, higher temperatures (70°C) in DCM improve yield by 15% but risk decomposition; a 1:1.8 molar ratio balances reactivity and side-product formation . Validate with triplicate runs and ANOVA (p < 0.05) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR :
- HRMS : Exact mass calculation (e.g., C21H27N3O7S) to verify molecular ion [M+H]+ .
- IR : Stretching frequencies for sulfonyl (1350 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .
Advanced: How to resolve contradictory NMR data for stereoisomers in the final product?
Methodological Answer:
Chiral HPLC : Use a Chiralpak IG-3 column (n-hexane/isopropanol, 85:15) to separate enantiomers. Compare retention times with synthetic standards .
NOESY NMR : Detect spatial proximity between the 2-methoxyethyl group and piperidine protons to assign stereochemistry .
X-ray Crystallography : If crystals are obtainable, resolve absolute configuration (e.g., CCDC deposition) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC50 determination) .
- Cellular Viability : MTT assay in cancer cell lines (e.g., HCT-116) to assess cytotoxicity (dose range: 1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., σ1 receptor) with [³H]-pentazocine .
Advanced: How to address discrepancies between computational docking predictions and experimental IC50 values?
Methodological Answer:
Re-optimize Force Fields : Use Schrödinger’s Prime MM-GBSA to refine binding energy calculations for the sulfonyl-piperidine moiety .
Solvent Accessibility Analysis : Apply Molecular Dynamics (MD) simulations (50 ns) to assess conformational stability of the ligand-receptor complex .
Experimental Validation : Repeat assays with purified protein (e.g., SPR for binding kinetics) to confirm target engagement .
Basic: What strategies mitigate toxicity during in vivo studies?
Methodological Answer:
- ADMET Profiling :
- Formulation : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility and reduce nephrotoxicity .
Advanced: How to design a SAR study focusing on the 2-methoxyethyl substituent?
Methodological Answer:
Analog Synthesis : Replace 2-methoxyethyl with:
- Hydrophilic groups : Ethylene glycol (improve solubility).
- Hydrophobic groups : Benzyl (enhance membrane permeability).
Assay Panels : Compare IC50 in enzyme/cell-based assays and logP (HPLC) for correlation analysis .
QSAR Modeling : Use MOE or RDKit to derive descriptors (e.g., polar surface area) and predict activity cliffs .
Basic: What analytical methods quantify impurities in bulk synthesis?
Methodological Answer:
- LC-MS/MS : Detect sulfonate esters (potential genotoxins) with a limit of quantification (LOQ) < 0.1% .
- 1H NMR with Internal Standard : Spike samples with 1,3,5-trimethoxybenzene to quantify residual solvents (e.g., DMF) .
- Elemental Analysis : Confirm sulfur content (theoretical vs. experimental) to assess sulfonylation efficiency .
Advanced: How to scale up the synthesis while maintaining enantiomeric excess?
Methodological Answer:
Continuous Flow Chemistry : Use a microreactor (0.5 mL volume) for the sulfonylation step to enhance mixing and reduce racemization .
Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., L-tartaric acid) during final purification .
Process Analytical Technology (PAT) : Implement inline FTIR to monitor enantiomeric ratio in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
